molecular formula C8H12N2O B15226241 2-Amino-3-(pyridin-4-yl)propan-1-ol

2-Amino-3-(pyridin-4-yl)propan-1-ol

Cat. No.: B15226241
M. Wt: 152.19 g/mol
InChI Key: XXPMWCAKYNQCQM-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-4-yl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a three-carbon chain, with a pyridine ring at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes, where the nitroalkene intermediate is reduced in the presence of a metal catalyst such as palladium on carbon. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(pyridin-4-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-3-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8(6-11)5-7-1-3-10-4-2-7/h1-4,8,11H,5-6,9H2

InChI Key

XXPMWCAKYNQCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(CO)N

Origin of Product

United States

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